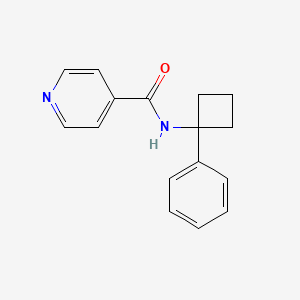
(4-Ethylpiperazin-1-yl)-(3-methoxy-4-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethylpiperazin-1-yl)-(3-methoxy-4-methylphenyl)methanone, commonly known as MPMP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MPMP is a member of the piperazine family and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of MPMP is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. MPMP has also been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological processes.
Biochemical and Physiological Effects:
MPMP has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. MPMP has also been found to have anticonvulsant properties and may have potential in the treatment of epilepsy. Additionally, MPMP has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPMP in lab experiments is its high purity and stability. MPMP is also relatively easy to synthesize in large quantities. However, one limitation of using MPMP is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of MPMP. One area of research is the development of more efficient synthesis methods for MPMP. Additionally, further studies are needed to fully understand the mechanism of action of MPMP and its potential therapeutic applications. MPMP may also have potential as a radiotracer in PET imaging, and further research is needed in this area. Finally, more studies are needed to determine the safety and toxicity of MPMP in humans.
Métodos De Síntesis
MPMP can be synthesized using a multi-step process that involves the reaction of 3-methoxy-4-methylbenzaldehyde with ethyl piperazine in the presence of a catalyst. The resulting intermediate is then reacted with methyl iodide to produce the final product, MPMP. This synthesis method has been optimized to produce high yields of pure MPMP.
Aplicaciones Científicas De Investigación
MPMP has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. MPMP has also been shown to have potential in the treatment of Alzheimer's disease, Parkinson's disease, and depression. Additionally, MPMP has been studied for its potential use as a radiotracer in PET imaging.
Propiedades
IUPAC Name |
(4-ethylpiperazin-1-yl)-(3-methoxy-4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-4-16-7-9-17(10-8-16)15(18)13-6-5-12(2)14(11-13)19-3/h5-6,11H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIDBZJOJXPYGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylpiperazin-1-yl)-(3-methoxy-4-methylphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7475716.png)





![6-[(3,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7475768.png)





